molecular formula C19H21NO5S B2369272 methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327181-06-5

methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2369272
CAS No.: 1327181-06-5
M. Wt: 375.44
InChI Key: RKJGSDQBUIVXHR-QGOAFFKASA-N
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Description

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is an organic compound with a complex structure It features a combination of ethoxyphenyl, amino, methylphenyl, and sulfonyl groups attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the ethoxyphenyl and methylphenyl groups provide specificity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
  • Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-chlorophenyl)sulfonyl]acrylate

Uniqueness

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is unique due to the presence of both ethoxy and sulfonyl groups, which provide distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (E)-3-(4-ethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-25-16-9-7-15(8-10-16)20-13-18(19(21)24-3)26(22,23)17-11-5-14(2)6-12-17/h5-13,20H,4H2,1-3H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJGSDQBUIVXHR-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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